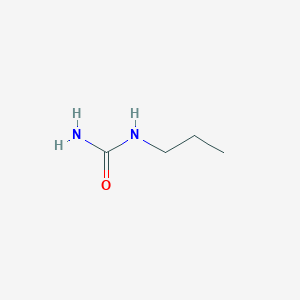

N-Propylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73471. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZJKHIIQFPZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060830 | |

| Record name | Propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-06-5 | |

| Record name | Propylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PK51J4AV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of N-Propylurea

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Propylurea

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound (CAS No. 627-06-5) is a simple alkyl derivative of urea, a class of compounds of immense importance in both biological and synthetic chemistry. Its structure, featuring a propyl group appended to the urea backbone, imparts a balance of polarity and lipophilicity that makes it a valuable building block and a subject of study in medicinal chemistry, materials science, and agricultural research. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural characteristics, spectroscopic profile, synthesis methodologies, and safety considerations, grounding all claims in authoritative data to ensure scientific integrity.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. This compound is systematically identified by several key descriptors. Its fundamental structure consists of a central carbonyl group bonded to two nitrogen atoms; one nitrogen is substituted with an n-propyl group, while the other remains unsubstituted.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | propylurea | PubChem[1] |

| CAS Number | 627-06-5 | NIST[2] |

| Molecular Formula | C₄H₁₀N₂O | PubChem[1] |

| Molecular Weight | 102.14 g/mol | PubChem[1] |

| Canonical SMILES | CCCNC(=O)N | PubChem[1] |

| InChIKey | ZQZJKHIIQFPZCS-UHFFFAOYSA-N | NIST[2] |

This structure is fundamental to its properties. The urea moiety contains two hydrogen bond donors (the -NH- and -NH₂) and one hydrogen bond acceptor (the carbonyl oxygen), while the propyl group introduces a nonpolar aliphatic character.[1][3]

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Information

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

[1]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12303, Propylurea.

- SpectraBase (n.d.). N-Propyl-urea.

- NIST (n.d.). Urea, propyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- PrepChem (n.d.). Synthesis of 1,3-di-n-propyl urea (VI).

- SpectraBase (n.d.). N-Propyl-urea - Optional[FTIR] - Spectrum.

- NIST (n.d.). Phase change data for Urea, propyl-. In NIST Chemistry WebBook.

- Wikipedia (n.d.). Hofmann rearrangement.

- Chemistry Steps (n.d.). Hofmann Rearrangement.

- Chemist Wizards (n.d.). Hoffmann Rearrangement.

- Organic Chemistry Portal (n.d.). Synthesis of ureas.

- SpectraBase (n.d.). N-Propyl-urea - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry (n.d.). Supporting information for An Unexpected Reaction to Methodology.

- Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).

- ResearchGate (n.d.). DSC spectra of n-propyl urea.

- ResearchGate (n.d.). Large scale preparation of N-substituted urea.

- Thermo Scientific Alfa Aesar (n.d.). This compound, 98%.

Sources

N-Propylurea CAS number and molecular weight

An In-Depth Technical Guide to N-Propylurea for Researchers and Drug Development Professionals

Introduction

This compound (C₄H₁₀N₂O) is a simple alkyl-substituted urea derivative that serves as a versatile building block and intermediate in organic synthesis. While structurally unassuming, its utility extends across various scientific domains, from medicinal chemistry to agriculture. The presence of the urea functional group, with its unique hydrogen bonding capabilities, makes it a significant motif in the design of molecules intended to interact with biological targets.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis methodologies, key applications in drug discovery, and essential safety protocols.

Core Chemical and Physical Properties

A foundational understanding of this compound begins with its fundamental identifiers and physical characteristics. These properties are critical for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 627-06-5 | [2][3][4][5][6] |

| Molecular Formula | C₄H₁₀N₂O | [2][3][4][5][6] |

| Molecular Weight | 102.14 g/mol | [2][3][6] |

| IUPAC Name | propylurea | [4][6] |

| Synonyms | 1-Propylurea, this compound | [4][5] |

| Melting Point | 99°C to 107°C | [4] |

| Appearance | White crystalline solid | [7] |

| Solubility | Soluble in water; moderately soluble in ethanol and acetone; limited solubility in non-polar solvents like hexane.[4][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The most common approaches involve the reaction of urea with a propylating agent or the condensation of urea with propanamine.

Primary Synthesis Methodologies

-

Direct Alkylation of Urea : This method involves the reaction of urea with a propyl halide, such as propyl bromide.[9] The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide byproduct. A phase transfer catalyst may be employed to enhance the reaction rate and yield.[9] The causality here is straightforward: the nucleophilic nitrogen on urea attacks the electrophilic carbon of the propyl halide, resulting in the formation of a C-N bond.

-

Hofmann Rearrangement : A more contemporary and versatile method involves the Hofmann rearrangement of primary amides.[10] In this approach, a primary amide is treated with a reagent like phenyliodine diacetate in the presence of an ammonia source. This generates an isocyanate intermediate in situ, which is then trapped by ammonia to form the N-substituted urea.[10] This method is valued for its mild conditions and tolerance of various functional groups.

-

Reaction with Isocyanate : A related method involves the reaction of n-propylisocyanate with an amine.[11] This is a highly efficient way to produce symmetrically or asymmetrically substituted ureas.

Below is a generalized workflow for the synthesis of this compound via the direct alkylation pathway.

Caption: Generalized workflow for this compound synthesis.

Applications in Drug Discovery and Development

The urea moiety is a critical pharmacophore in medicinal chemistry due to its ability to act as a rigid and effective hydrogen bond donor and acceptor.[1] This property allows urea-containing molecules to form stable interactions with biological targets such as enzymes and receptors.

Key Role as a Chemical Intermediate

This compound serves as a crucial reactant in the synthesis of more complex active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of N-1 monosubstituted 8-pyrazolyl xanthines, which have been identified as high-affinity A2B adenosine receptor antagonists.[4] These antagonists are investigated for their potential in treating inflammatory diseases, diabetes, and certain cancers.

The logical pathway from a simple building block like this compound to a complex, high-value API underscores its importance in the drug development pipeline.

Caption: Role of this compound in the drug discovery pipeline.

Broader Applications

Beyond its specific use in synthesizing receptor antagonists, this compound and its derivatives are explored in various therapeutic areas. The urea functional group is a component of numerous enzyme inhibitors, including those targeting kinases, proteases, and epigenetic enzymes.[1] Furthermore, related compounds like 1-[3-(Dimethylamino)propyl]-3-ethylurea are used in the synthesis of cabergoline, a dopamine receptor agonist for treating Parkinson's syndrome.[12]

Chemical Reactivity and Analytical Methods

Reactivity Profile

This compound's reactivity is primarily dictated by the urea functional group. It is stable under standard conditions but should be stored away from strong oxidizing agents.[4] Studies on the nitrosation kinetics of this compound have been conducted to understand its potential toxicity profile, as nitrosoureas are a class of alkylating agents.[9][13] The compound can undergo hydrolysis under strong acidic or basic conditions, cleaving the C-N bonds.[14]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide definitive structural information.[15][16] ¹⁵N NMR has also been used for characterization.[17]

-

Infrared (IR) Spectroscopy : FTIR analysis reveals characteristic peaks for the N-H and C=O bonds of the urea group.[7]

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[5]

-

High-Performance Liquid Chromatography (HPLC) : HPLC methods are widely used for the analysis of urea derivatives, including phenyl urea herbicides in environmental samples, demonstrating the technique's applicability for purity assessment and quantification.[18]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory when handling this compound.

-

Hazard Identification : this compound may cause skin and serious eye irritation.[6] It may also cause an allergic skin reaction.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[19] In case of dust generation, an approved respirator should be used.[19]

-

Handling : Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.[20] Avoid the generation of dust.[20]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Keep away from incompatible substances such as strong oxidizing agents.[4][19]

References

- Thermo Scientific Alfa Aesar. (n.d.). This compound, 98%.

- U.S. Environmental Protection Agency. (2025). Urea, N-propyl- - Substance Details - SRS.

- Solubility of Things. (n.d.). Propylurea.

- National Institute of Standards and Technology. (n.d.). Urea, propyl-. NIST Chemistry WebBook.

- PrepChem.com. (n.d.). A. Synthesis of 1,3-di-n-propyl urea (VI).

- National Center for Biotechnology Information. (n.d.). Propylurea. PubChem Compound Database.

- SpectraBase. (n.d.). N-Propyl-urea - Optional[FTIR] - Spectrum.

- Biosynth Carbosynth. (2019). Safety Data Sheet - 1,3-Diisopropylurea. Retrieved from [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/FD22149/ FILE/FD22149-msds.pdf)

- SpectraBase. (n.d.). N-Propyl-urea - Optional[15N NMR] - Chemical Shifts.

- ResearchGate. (n.d.). DSC spectra of n-propyl urea.

- SpectraBase. (n.d.). N-Propyl-urea - Optional[13C NMR] - Chemical Shifts.

- National Center for Biotechnology Information. (n.d.). N,N-Bis[3-(triethoxysilyl)propyl]urea. PubChem Compound Database.

- Google Patents. (n.d.). EP0471983A1 - Process for the N-alkylation of urea.

- Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651.

- BSI. (n.d.). UREA TESTING METHODS.

- Google Patents. (n.d.). CN104628760A - Synthesis preparation method of urea propyl triethoxysilane-methanol solution.

- Twarda-Clapa, A., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(15), 4976.

- Knorst, M. T., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-32.

- Werner, A. F., et al. (1997). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 80(3), 596-606.

- Morimoto, K., et al. (1983). Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Carcinogenesis, 4(11), 1455-8.

- National Center for Biotechnology Information. (n.d.). 1-(3-(Dimethylamino)propyl)urea. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 1,3-Bis[3-(dimethylamino)propyl]urea. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). N-Methyl-N-nitrosourea. PubChem Compound Database.

Sources

- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. Urea, propyl- [webbook.nist.gov]

- 6. Propylurea | C4H10N2O | CID 12303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Buy this compound | 627-06-5 [smolecule.com]

- 10. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 11. prepchem.com [prepchem.com]

- 12. 1-[3-(Dimethylamino)propyl]-3-ethylurea, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 13. Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. EP0471983A1 - Process for the N-alkylation of urea - Google Patents [patents.google.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biosynth.com [biosynth.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

A Researcher's Guide to the Solubility of N-Propylurea in Organic Solvents

An In-depth Technical Guide for Scientists and Drug Development Professionals

Abstract

N-Propylurea (C₄H₁₀N₂O) is a urea derivative with significant applications in chemical synthesis and as an intermediate for therapeutic agents.[1] Understanding its solubility in various organic solvents is paramount for process optimization, formulation development, and ensuring reaction homogeneity. This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, presents available quantitative data, and details a robust, standardized protocol for its experimental determination. By synthesizing theoretical knowledge with practical methodology, this document serves as an essential resource for researchers working with this versatile compound.

Introduction: The Significance of this compound Solubility

This compound is a small, polar molecule featuring a central urea core (a carbonyl group flanked by two amino groups) with one amino group substituted by a propyl chain.[2] This structure imparts a unique balance of polarity and lipophilicity, making its interaction with organic solvents a critical area of study. In drug development, solubility directly impacts bioavailability and the feasibility of liquid formulations. In chemical synthesis, solvent selection dictates reaction kinetics, yield, and purification strategies. A thorough understanding of which solvents can effectively dissolve this compound, and to what extent, is a foundational requirement for its successful application.

Physicochemical Principles of Solubility

The solubility of this compound is governed by the fundamental principle of "like dissolves like."[3] This can be broken down into key molecular interactions:

-

Polarity and Hydrogen Bonding: The urea backbone of this compound contains a polar carbonyl group (C=O) which acts as a hydrogen bond acceptor, and N-H groups that act as hydrogen bond donors.[4][5] This dual capability allows it to interact strongly with polar protic solvents (like ethanol) and polar aprotic solvents (like acetone).[4]

-

The Propyl Group: The three-carbon propyl chain introduces a non-polar, aliphatic character to the molecule. This feature allows for van der Waals interactions with less polar or non-polar solvents.

-

Solvent Properties:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent candidates for dissolving this compound as they can participate in hydrogen bonding both as donors and acceptors, effectively breaking the solute-solute interactions in the this compound crystal lattice and forming stable solute-solvent interactions.[4][6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment and can act as hydrogen bond acceptors but lack a donor proton.[3][7] They can solvate this compound, though perhaps less effectively than protic solvents of similar polarity.[4]

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the high polarity and hydrogen-bonding nature of the urea functional group, this compound has very limited solubility in non-polar solvents.[4]

-

Predictive Framework: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters.[8] Every molecule is assigned three parameters (δD, δP, δH) that represent the energy contributions from dispersion forces, polar forces, and hydrogen bonding, respectively.[9] The principle states that substances with similar HSP values are likely to be miscible. While specific HSP values for this compound are not readily published, they can be determined experimentally by assessing its solubility in a range of well-characterized solvents.[10] This powerful tool can significantly accelerate solvent screening for formulation and synthesis.

Quantitative Solubility Data for this compound

Publicly available, quantitative solubility data for this compound is sparse. The following table summarizes qualitative and semi-quantitative information gathered from various chemical data sources. This highlights the need for experimental determination for specific applications.

| Solvent | Solvent Type | Reported Solubility | Reference(s) |

| Water | Polar Protic | High / Good | [4] |

| Ethanol | Polar Protic | Moderate | [4] |

| Acetone | Polar Aprotic | Moderate | [4] |

| Chloroform | Chlorinated | Slightly Soluble | [1] |

| Methanol | Polar Protic | Slightly Soluble | [1] |

| Hexane | Non-polar | Limited / Not Readily Soluble | [4] |

Note: "Moderate" and "Slightly Soluble" are qualitative terms. For precise applications, the experimental protocol detailed in the next section is strongly recommended.

Standardized Protocol: Equilibrium Solubility via the Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a compound and is widely recognized for its reliability.[11] This protocol provides a self-validating system for generating trustworthy and reproducible data.

Rationale

The core principle is to create a saturated solution by agitating an excess of the solid solute (this compound) in the solvent for a sufficient time to reach thermodynamic equilibrium.[11] Once equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved solute in the clear supernatant is quantified using a precise analytical method like HPLC or UV-Vis spectroscopy.[3][12]

Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation.[11] A common starting point is to add 2-3 times the estimated amount needed for saturation.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[13] The system must be agitated long enough to reach equilibrium. A typical duration is 24 to 48 hours.[12][13] A preliminary kinetics study (measuring concentration at 8, 16, 24, 48 hours) can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to rest, letting the excess solid settle.[11] To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

-

Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.[3] This step is crucial to prevent any microscopic solid particles from being included in the final sample, which would artificially inflate the solubility value.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. The concentration is determined by comparing the instrument response to a calibration curve prepared from standard solutions of this compound of known concentrations.[3]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualizations

Experimental Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Molecular Interactions

Caption: Interactions between this compound and Solvent Types.

Conclusion

While this compound's amphiphilic character allows for moderate solubility in a range of polar organic solvents, precise quantitative data remains limited in public literature. This guide establishes the foundational physicochemical principles that dictate its solubility, highlighting the critical role of hydrogen bonding. For researchers and drug developers, the provided detailed shake-flask protocol serves as a reliable, in-house method to generate the high-quality, application-specific solubility data required for advancing scientific and pharmaceutical objectives.

References

- Solubility of Things. Propylurea.

- BenchChem. General Experimental Protocol for Determining Solubility.

- ChemicalBook. N,N'-Dipropylurea CAS#: 623-95-0.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Pharmaceutical Sciences.

- PubChem - NIH. Propylurea | C4H10N2O | CID 12303. [Link]

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Wikipedia. Hansen solubility parameter. [Link]

- Journal of Materials Chemistry C. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]

- Hansen Solubility Parameters. Official HSP Website. [Link]

- Jinjiang Melamine. Urea Solubility In Organic Solvents Revealing.

- PubChem - NIH. Acetone | CH3-CO-CH3 | CID 180. [Link]

Sources

- 1. N,N'-Dipropylurea CAS#: 623-95-0 [m.chemicalbook.com]

- 2. Propylurea | C4H10N2O | CID 12303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemscene.com [chemscene.com]

- 6. Solubility Of Urea Overview [jinjiangmelamine.com]

- 7. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. scielo.br [scielo.br]

N-Propylurea: An In-depth Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylurea, a simple alkyl-substituted urea, has garnered interest within various fields of biological research. While often utilized in fundamental studies of protein stability and denaturation, its potential pharmacological activities and those of its derivatives are subjects of ongoing investigation. This technical guide provides a comprehensive overview of the known and proposed mechanisms of action of this compound in biological systems. Synthesizing data from studies on urea, alkylureas, and more complex urea-containing compounds, this document aims to deliver a detailed understanding for researchers and professionals in drug development.

Core Mechanism of Action: Protein Denaturation

The primary and most well-documented biological effect of this compound, like other simple ureas, is its ability to act as a chemical denaturant of proteins. This denaturation is not a random process but rather a result of specific physicochemical interactions with the protein and its aqueous environment. The mechanism can be understood through a dual-action model:

Direct Interactions with the Protein

This compound can directly interact with the protein structure through the formation of hydrogen bonds. The urea moiety (-(NH2)C=O) can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonds with the peptide backbone and polar side chains of amino acids. These interactions compete with and disrupt the intramolecular hydrogen bonds that are essential for maintaining the secondary and tertiary structures of the protein.

Indirect Effects via Solvent Perturbation

In addition to direct binding, this compound perturbs the structure of bulk water. This disruption of the water network weakens the hydrophobic effect, which is a major driving force in protein folding. The hydrophobic core of a protein is stabilized by the tendency of nonpolar amino acid residues to avoid contact with water. By altering the water structure, this compound makes it more energetically favorable for these nonpolar residues to be exposed to the solvent, thus promoting protein unfolding.

The presence of the propyl group in this compound modulates this denaturing activity. The alkyl chain introduces a hydrophobic character to the molecule. While the increased hydrophobicity might slightly decrease its ability to form certain hydrogen bonds compared to urea, it can enhance its ability to interact with and disrupt the hydrophobic cores of proteins.

Proposed Specific Mechanisms of Action

Beyond its general role as a protein denaturant, evidence from studies on this compound derivatives and related compounds suggests more specific biological activities. These potential mechanisms are areas of active research and are detailed below.

Enzyme Inhibition

Several studies have demonstrated that urea-containing compounds can act as enzyme inhibitors. The mechanism of inhibition can vary and may include competitive, non-competitive, or uncompetitive inhibition, depending on the enzyme and the specific structure of the urea derivative.[1][2][3][4] For instance, derivatives of urea have been shown to be potent inhibitors of soluble epoxide hydrolases.[5] In this context, the urea moiety often plays a crucial role in binding to the active site of the enzyme. Given its structural similarity, this compound could potentially act as a competitive inhibitor for enzymes that process substrates with similar chemical features.[2]

Hypothetical Model of Competitive Enzyme Inhibition by this compound

Caption: Competitive inhibition of an enzyme by this compound.

Antimicrobial and Antitumor Activities of Derivatives

A significant body of research has focused on the synthesis and biological evaluation of this compound derivatives as potential antimicrobial and antitumor agents.[6][7][8][9][10][11][12][13][14] While these activities are often attributed to the more complex derivatives, the underlying principles may be rooted in the fundamental properties of the alkylurea scaffold.

-

Antimicrobial Activity: Some urea-containing compounds are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane.[7] The amphipathic nature of molecules like this compound, with a polar urea head and a nonpolar propyl tail, could allow them to insert into and destabilize the lipid bilayer of bacterial membranes. This disruption can lead to increased membrane permeability and ultimately cell death. Studies on N-propyl carbamate, a related compound, have shown it to possess potent bacteriostatic and bactericidal properties, being significantly more effective than urea.[15]

-

Antitumor Activity: The antitumor activity of certain nitroso alkyl urea derivatives has been documented.[6] While this compound itself is not a primary cancer therapeutic, its derivatives are being explored. The mechanism for these derivatives often involves the alkylating properties of the nitroso group, which can damage DNA in cancer cells.[11] The alkyl chain length, such as the propyl group, can influence the compound's lipophilicity and cellular uptake, thereby affecting its efficacy.[12]

Interaction with Nucleic Acids

Urea is known to destabilize the structure of RNA by forming hydrogen bonds and stacking interactions with the nucleic acid bases.[16][17] This leads to the disruption of base-pairing and the overall secondary and tertiary structure of RNA.[16] While less studied for DNA, similar destabilizing interactions are plausible. It is conceivable that this compound could also interact with nucleic acids, although the effect of the propyl group on this interaction is not well-characterized.

Experimental Protocols for a Mechanistic Investigation

To further elucidate the precise mechanism of action of this compound, a series of targeted experiments are recommended.

Protocol 1: Protein Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol aims to assess the direct interaction of this compound with a target protein and its effect on protein stability.

Methodology:

-

Protein Preparation: Purify the target protein to >95% homogeneity. Prepare a stock solution of the protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Compound Preparation: Prepare a stock solution of this compound in the same buffer.

-

Assay Setup: In a 96-well PCR plate, mix the protein solution, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound. Include a no-ligand control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient (e.g., 25 °C to 95 °C with a ramp rate of 1 °C/min).

-

Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A shift in Tm in the presence of this compound indicates a direct interaction.

Workflow for Protein Thermal Shift Assay

Caption: Experimental workflow for the protein thermal shift assay.

Protocol 2: Enzyme Inhibition Assay

This protocol is designed to determine if this compound can inhibit the activity of a specific enzyme and to characterize the mode of inhibition.

Methodology:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and its corresponding substrate in an appropriate assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Procedure:

-

Without Inhibitor: In a microplate, perform the enzymatic reaction with varying substrate concentrations to determine the initial reaction velocities.

-

With Inhibitor: Repeat the reactions in the presence of different fixed concentrations of this compound.

-

-

Data Acquisition: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Use Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor to identify the mode of inhibition (competitive, non-competitive, etc.).

Protocol 3: Membrane Permeability Assay

This protocol assesses the ability of this compound to disrupt lipid bilayers, a potential mechanism for antimicrobial activity.

Methodology:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration. Remove non-encapsulated dye by size-exclusion chromatography.

-

Assay Setup: In a fluorometer cuvette or a microplate, add the calcein-loaded liposomes to a buffer.

-

Treatment: Add varying concentrations of this compound to the liposome suspension. Include a positive control (e.g., Triton X-100) that causes complete lysis.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time. Dye leakage from the liposomes due to membrane disruption will result in de-quenching and an increase in fluorescence.

-

Data Analysis: Quantify the percentage of dye leakage relative to the positive control to determine the membrane-disrupting activity of this compound.

Quantitative Data Summary

| Assay Type | Parameter Measured | Expected Outcome with this compound | Implication |

| Protein Thermal Shift | Melting Temperature (Tm) | A decrease in Tm | Direct interaction and destabilization of the protein |

| Enzyme Kinetics | Michaelis Constant (Km) and Maximum Velocity (Vmax) | An increase in apparent Km with no change in Vmax (for competitive inhibition) | Potential as a competitive enzyme inhibitor |

| Membrane Permeability | Percentage of Dye Leakage | An increase in dye leakage | Ability to disrupt lipid bilayers |

Conclusion

The mechanism of action of this compound in biological systems is multifaceted. Its primary role as a protein denaturant is well-established, operating through both direct and indirect mechanisms. Building upon this foundational understanding, emerging evidence suggests that this compound and its derivatives may exert more specific biological effects, including enzyme inhibition and membrane disruption. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate these proposed mechanisms. A deeper understanding of how simple alkylureas like this compound interact with biological macromolecules will be invaluable for future drug design and development efforts.

References

- [Dependence of the Antitumor Activity of Nitroso Alkyl Urea Derivatives on Their Chemical Structure]. ([Link])

- Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ([Link])

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ([Link])

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ([Link])

- Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. ([Link])

- The Action of Urea and Some of Its Derivatives on Bacteria: VI. The Antibacterial Activity of Propyl and Isopropyl Carbamate, Alone and in Combination with Sulfonamides, and the Effect of These Drugs on Para-aminobenzoic Acid. ([Link])

- Alkyl

- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ([Link])

- Antitumor activity of sequence-specific alkylating agents: pyrolle-imidazole CBI conjug

- Transcription-inhibition and antitumor activities of N-alkyl

- Chemical aspects of enzyme inhibition. ([Link])

- Urea destabilizes RNA by forming stacking interaction and multiple hydrogen bonds with nucleic acid bases. ([Link])

- Quantifying Functional Group Interactions that Determine Urea Effects on Nucleic Acid Helix Form

- Enzyme inhibitor. ([Link])

- Peptidyl-urea based inhibitors of soluble epoxide hydrolases. ([Link])

- 10.5: Enzyme Inhibition. ([Link])

- 5.4: Enzyme Inhibition. ([Link])

- Lipid Bilayer Interactions of Peptidic Supramolecular Polymers and Their Impact on Membrane Permeability and Stability. ([Link])

- Denaturation of RNA secondary and tertiary structure by urea: simple unfolded state models and free energy parameters account for measured m-values. ([Link])

Sources

- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 2. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Dependence of the antitumor activity of nitroso alkyl urea derivatives on their chemical structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds – Oriental Journal of Chemistry [orientjchem.org]

- 11. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 13. Antitumor activity of sequence-specific alkylating agents: pyrolle-imidazole CBI conjugates with indole linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcription-inhibition and antitumor activities of N-alkylated tetraazacyclododecanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Urea destabilizes RNA by forming stacking interaction and multiple hydrogen bonds with nucleic acid bases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Denaturation of RNA secondary and tertiary structure by urea: simple unfolded state models and free energy parameters account for measured m-values - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to N-Propylurea Derivatives in Research and Development

Abstract

N-Propylurea derivatives represent a versatile and highly promising class of organic compounds with a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and, most importantly, the diverse research applications of these molecules. We will delve into their established and emerging roles in medicinal chemistry, with a particular focus on their anticancer, anticonvulsant, and antimicrobial properties. Furthermore, this guide will explore their potential in agricultural applications, such as herbicides. Detailed experimental protocols, quantitative biological data, and mechanistic insights are provided to empower researchers in their quest to harness the full potential of this compound derivatives.

Introduction: The Versatility of the Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1] This fundamental interaction underpins the diverse pharmacological activities observed in urea-containing compounds. This compound derivatives, which feature a propyl group attached to one of the urea nitrogen atoms, offer a unique combination of lipophilicity and hydrogen bonding capacity, making them attractive candidates for drug design and development. The structural simplicity of the this compound backbone allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives is generally straightforward, with several reliable methods available to researchers. The most common approach involves the reaction of an amine with an isocyanate.

General Synthesis of N-Aryl-N'-Propylureas

A widely employed method for synthesizing N-aryl-N'-propylureas involves the reaction of a substituted aniline with propyl isocyanate. This reaction is typically carried out in an aprotic solvent and proceeds readily at room temperature.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-propylurea

This protocol provides a step-by-step procedure for the synthesis of a representative this compound derivative, N-(4-chlorophenyl)-N'-propylurea.

Materials:

-

4-Chloroaniline

-

Propyl isocyanate

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Amine: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-chloroaniline in anhydrous DCM.

-

Addition of Isocyanate: While stirring the solution at room temperature, add 1.05 equivalents of propyl isocyanate dropwise via a dropping funnel over a period of 15 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials. Dry the purified product under vacuum.

Characterization:

The identity and purity of the synthesized N-(4-chlorophenyl)-N'-propylurea should be confirmed by standard analytical techniques:

-

¹H NMR (DMSO-d₆): Expected peaks corresponding to the aromatic protons of the chlorophenyl ring, the methylene and methyl protons of the propyl group, and the NH protons of the urea linkage.

-

¹³C NMR (DMSO-d₆): Expected peaks for the carbons of the aromatic ring, the propyl group, and the carbonyl carbon of the urea.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product.[2]

Research Applications in Medicinal Chemistry

This compound derivatives have demonstrated significant potential across a range of therapeutic areas, owing to their ability to interact with various biological targets.

Anticancer Activity

A substantial body of research has focused on the development of this compound derivatives as anticancer agents.[3] Many of these compounds exert their antiproliferative effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[4]

Mechanism of Action: Kinase Inhibition

Diarylureas, a class of compounds that includes many this compound derivatives, are known to target the ATP-binding site of various kinases.[2] The urea moiety plays a critical role in this interaction by forming key hydrogen bonds with the hinge region of the kinase domain. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation, survival, and angiogenesis. One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[5]

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPU_Derivative [label="this compound\nDerivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; RAS [label="RAS"]; AKT [label="AKT"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Migration [label="Cell Migration", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges VEGF -> VEGFR2 [label="Binds"]; NPU_Derivative -> VEGFR2 [label="Inhibits", style=dashed, arrowhead=tee]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; VEGFR2 -> RAS; PI3K -> AKT; RAS -> RAF; RAF -> MEK; MEK -> ERK; AKT -> Survival; ERK -> Proliferation; ERK -> Migration; PLCg -> Migration; } .dot Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of a selection of N-aryl-N'-propylurea derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | R Group (on Aryl Ring) | Cell Line | IC₅₀ (µM) | Reference |

| 1a | 4-Chloro | A549 (Lung) | 4.8 | [6] |

| 1b | 4-Chloro | MCF-7 (Breast) | 2.5 | [6] |

| 2a | 3-Trifluoromethyl | HCT116 (Colon) | 2.8 | [6] |

| 2b | 3-Trifluoromethyl | PC-3 (Prostate) | 4.2 | [6] |

| Sorafenib | (Reference Drug) | A549 (Lung) | 5.5 | [6] |

Anticonvulsant Activity

Several this compound derivatives have been investigated for their potential as anticonvulsant agents.[7] The mechanism of action is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Experimental Protocol: Anticonvulsant Screening

The anticonvulsant activity of novel compounds is typically evaluated in animal models using standardized tests such as the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[8]

Quantitative Data: Anticonvulsant Activity

The following table presents the anticonvulsant activity of selected urea derivatives in the MES test, expressed as ED₅₀ values (the dose required to protect 50% of the animals from seizures).

| Compound ID | Structure/Substitution | MES ED₅₀ (mg/kg) | Reference |

| 3a | N,N'-bis[3-(3-phenylurea)propyl]piperazine | 70% protection at 100 mg/kg | [1] |

| 3b | N,N'-bis[3-(3-p-tolylurea)propyl]piperazine | 60% protection at 100 mg/kg | [1] |

| Phenytoin | (Reference Drug) | 9.5 | [8] |

| Carbamazepine | (Reference Drug) | 11.8 |

Antimicrobial Activity

This compound derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi. The urea functional group is believed to interfere with essential microbial processes.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | R Group (on Aryl Ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 4a | 4-Fluoro | 32 | >128 | 64 | |

| 4b | 3,4-Dichloro | 16 | 64 | 32 | |

| 4c | Adamantyl | 8 | 32 | 16 | |

| Vancomycin | (Reference Drug) | 1 | - | - | |

| Fluconazole | (Reference Drug) | - | - | 0.125 |

Agricultural Applications: Herbicidal Activity

The structural features of this compound derivatives, particularly N-phenyl-N'-alkylureas, bear resemblance to a class of commercial herbicides. These compounds often act by inhibiting photosynthesis in target weed species.[1]

Mechanism of Action: Inhibition of Photosystem II

Phenylurea herbicides are known to inhibit photosynthesis by binding to the D1 protein in photosystem II (PSII) of the photosynthetic electron transport chain. This binding blocks the flow of electrons, leading to the production of reactive oxygen species and ultimately causing cell death in the plant.

Conclusion and Future Directions

This compound derivatives have proven to be a rich source of biologically active compounds with significant potential in both medicine and agriculture. Their straightforward synthesis and the tunability of their physicochemical properties make them an attractive scaffold for further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing next-generation this compound-based compounds with enhanced potency, selectivity, and improved safety profiles. The continued exploration of this versatile chemical class holds great promise for the development of novel therapeutics and crop protection agents.

References

- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). Molecules, 26(12), 3496. [Link]

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2018). Antibiotics, 7(4), 99. [Link]

- Synthesis, Characterization and Screening of Novel Glycoside Derivatives of Urea for Anticonvulsant Activity. (2020).

- Schematic representation of the VEGF family and the signaling pathway of VEGFR-2. (n.d.).

- VEGFR-2 signaling pathway and downstream mediators. (n.d.).

- VEGFA-VEGFR2 signaling. (n.d.). PubChem. [Link]

- Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines. (1975). Journal of Pharmaceutical Sciences, 64(3), 454-456. [Link]

- N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea. (n.d.). PubChem. [Link]

- Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (2020). Bioorganic Chemistry, 101, 104028. [Link]

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2021). Molecules, 26(21), 6483. [Link]

- Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). Molecules, 26(12), 3496. [Link]

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2016). Research in Pharmaceutical Sciences, 11(5), 386–395. [Link]

- Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives. (2012). European Journal of Medicinal Chemistry, 47(1), 387-394. [Link]

- ED 50 values and doses of urea derivatives used in behavioural experiments. (n.d.).

- Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. (n.d.).

- Quantitative anticonvulsant and minimal neurotoxicity data (ED 50 and... (n.d.).

- Phenylurea Herbicides. (n.d.).

- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.).

- Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. (2010). Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. [Link]

- Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. (1988). Journal of Inorganic Biochemistry, 32(3), 163-169. [Link]

- In vitro antimicrobial activity (MIC μg/ml) of synthetic compounds against various bacterial strains a . (n.d.).

- Research and development of N,N′-diarylureas as anti-tumor agents. (2021). European Journal of Medicinal Chemistry, 223, 113647. [Link]

- Protein kinase inhibitors from the urea class. (2004). Current Medicinal Chemistry. Anti-Cancer Agents, 4(5), 451-468. [Link]

- Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid. (2007). Journal of Medicinal Chemistry, 50(25), 6419-6427. [Link]

- 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2016). Journal of Medicinal Chemistry, 59(1), 179-192. [Link]

- Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2024). International Journal of Molecular Sciences, 25(13), 7209. [Link]

- Drugs for Allosteric Sites on Receptors. (2012). Annual Review of Pharmacology and Toxicology, 53, 199-225. [Link]

- Mechanism and properties of positive allosteric modulation of N-methyl-d-aspartate receptors by 6-alkyl 2-naphthoic acid derivatives. (2014). Molecular Pharmacology, 86(5), 548-560. [Link]

- Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. (2019). Journal of Medicinal Chemistry, 62(21), 9441-9463. [Link]

- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (2011). Asian Journal of Chemistry, 23(11), 4821-4823. [Link]

- Synthesis of N, N' -bis (3-dimethylaminopropyl) urea. (2018).

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

- Large scale preparation of N-substituted urea. (n.d.).

- SYNTHESIS, SPECTRAL AND THERMAL STUDIES OF COORDINATION POLYMERS OF SEBACOYL BIS-P- CHLOROPHENYL UREA. (2011). Rasayan Journal of Chemistry, 4(4), 838-843. [Link]

- N-fluorinated Phenyl-N′-pyrimidyl urea derivatives: Synthesis, biological evaluation and 3D-QSAR study. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3421-3425. [Link]

- Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. (2017). New Journal of Chemistry, 41(18), 9999-10007. [Link]

- 4-Chlorophenylurea. (n.d.). PubChem. [Link]

- Discovery of this compound 3-benzylpiperidines as selective CC chemokine receptor-3 (CCR3) antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(7), 1645-1649. [Link]

- Synthesis of N‐Aryl‐N'‐Heteroaryl‐Substituted Urea Derivatives. (2009).

- Analytical and Bioanalytical Chemistry Research. (2022). Analytical and Bioanalytical Chemistry Research, 9(4), 331-339. [Link]

Sources

- 1. Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea | C13H15ClN4O | CID 2804810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Propylurea: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylurea, a simple N-alkyl substituted urea, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its inherent reactivity, stemming from the presence of both hydrogen-bond donating and accepting capabilities, coupled with the nucleophilic nature of its nitrogen atoms, makes it an attractive building block for the construction of a diverse array of more complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis of this compound and its applications as a precursor, with a particular focus on its utility in the synthesis of heterocyclic compounds of significant medicinal and biological interest. We will delve into the mechanistic underpinnings of these transformations and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 627-06-5 | [3] |

| Molecular Formula | C₄H₁₀N₂O | [3] |

| Molecular Weight | 102.14 g/mol | [4] |

| Appearance | White crystalline solid | |

| Melting Point | 101 °C | [5] |

| Solubility | Soluble in water | |

| SMILES | CCCNC(N)=O | [3] |

Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective methods are detailed below.

Method 1: From n-Propylamine and Urea

This method involves the direct reaction of n-propylamine with urea, typically in the presence of a high-boiling inert solvent. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of urea, followed by the elimination of ammonia.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for a similar alkylurea synthesis is provided in US Patent 4,310,692 A.[5] The following is an adapted procedure for the synthesis of this compound:

-

Suspend urea (120 g, 2 moles) in 350 ml of dry xylene in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

-

Heat the suspension to an internal temperature of 120-125 °C.

-

Slowly add a mixture of n-propylamine (120 g, 2.05 moles) and 200 ml of xylene to the heated suspension with continuous stirring.

-

After the addition is complete, continue stirring at the reaction temperature. The progress of the reaction can be monitored by the evolution of ammonia gas.

-

Once the reaction is complete, concentrate the reaction mixture to half its original volume by distillation.

-

Allow the mixture to cool to room temperature, during which this compound will crystallize.

-

Collect the crystalline product by suction filtration and wash with a small amount of cold xylene.

-

Dry the product to obtain this compound. This method has been reported to yield the product in high purity (81% yield, m.p. 101 °C).[5]

Method 2: From Propyl Isocyanate and Ammonia

This route offers an alternative approach, particularly when propyl isocyanate is readily available. The reaction involves the nucleophilic addition of ammonia to the highly electrophilic carbonyl carbon of the isocyanate.

Reaction Scheme:

Conceptual Workflow:

This reaction is analogous to the synthesis of N-substituted ureas from primary amides via an in situ generated isocyanate intermediate through a Hofmann rearrangement.[6]

This compound in the Synthesis of Heterocyclic Scaffolds

This compound serves as a key precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are core structures in many natural products and pharmaceuticals.[7][8]

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and a urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9] These DHPMs are of significant interest due to their wide range of biological activities, including acting as calcium channel blockers, antihypertensive, and anti-inflammatory agents.[10][11]

Mechanistic Insight:

The reaction is typically acid-catalyzed. The proposed mechanism involves the initial condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the imine. The final step is an intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone ring.

Experimental Protocol (General Procedure):

A general, environmentally friendly protocol for the Biginelli reaction has been described using a reusable catalyst under solvent-free conditions.[10][12]

-

In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and this compound (1.5 equivalents).

-

Add a catalytic amount of a suitable acid catalyst (e.g., silicotungstic acid on Amberlyst-15, 0.05 g/mmol ).[10]

-

Heat the mixture with stirring under solvent-free (neat) conditions. Reaction times and temperatures will vary depending on the specific substrates and catalyst used.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a suitable solvent (e.g., ethanol) to precipitate the product.

-

Collect the solid product by filtration, wash with cold solvent, and recrystallize to obtain the pure dihydropyrimidinone derivative.

Synthesis of Xanthine Derivatives as A2B Adenosine Receptor Antagonists

This compound is a crucial starting material in the multi-step synthesis of various xanthine derivatives. Notably, 1-propyl-8-phenylxanthines have been identified as potent and selective antagonists of the A2B adenosine receptor, a target of interest for the treatment of inflammatory diseases.[13][14]

The synthesis typically involves the construction of a substituted pyrimidine ring, followed by cyclization to form the fused imidazole ring of the xanthine core. This compound provides the N1-propyl substituent and part of the pyrimidine ring.

Conceptual Synthetic Pathway:

Other Synthetic Applications of this compound

The utility of this compound extends beyond the synthesis of DHPMs and xanthines. It is a versatile precursor for a range of other heterocyclic systems and has potential applications in agrochemistry and materials science.

Precursor to N-Propyl-N'-nitrosourea

This compound can be nitrosated to form N-propyl-N'-nitrosourea (PNU). Nitrosoureas are a class of compounds known for their biological activity, including their use as alkylating agents.[15] The synthesis involves the reaction of this compound with a nitrosating agent, such as sodium nitrite, in an acidic medium.[16] PNU has been studied for its ability to alkylate DNA in vitro.[15]

Table 2: Selected Applications of this compound Derivatives

| Derivative/Reaction Product | Application/Significance |

| Dihydropyrimidinones (from Biginelli Reaction) | Potential calcium channel blockers, antihypertensive, and anti-inflammatory agents.[9][11] |

| 1-Propyl-8-phenylxanthines | Selective A2B adenosine receptor antagonists for treating inflammatory diseases.[13] |

| N-Propyl-N'-nitrosourea | DNA alkylating agent, studied for its carcinogenic properties.[15] |

| Imidazol-2(3H)-ones and Pyrimidin-2(1H)-ones | Important medicinal heterocyclic compounds synthesized from propargylic ureas.[8] |

| Various N-alkyl substituted ureas | Exhibit antibacterial and antifungal activities.[1] |

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its application in multicomponent reactions like the Biginelli condensation and its role as a key building block in the synthesis of medicinally relevant scaffolds such as xanthine-based A2B adenosine receptor antagonists underscore its importance. The straightforward synthesis of this compound, coupled with its diverse reactivity, ensures its continued use in both academic research and industrial drug discovery and development. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, offering a valuable resource for chemists seeking to leverage the synthetic potential of this fundamental molecule.

References

- Al-dujaili, L. H., & Jasim, L. S. (2021). Propargylic ureas as powerful and versatile building blocks in the synthesis of various key medicinal heterocyclic compounds. Mini-Reviews in Organic Chemistry, 18(5), 629-640.

- Al-Zoubi, R. M., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3694.

- Yadav, S., et al. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 30(5).

- Hayes, et al. (1969). Journal of Agricultural and Food Chemistry, 17, 1077. As cited in PrepChem.com for the synthesis of 1,3-di-n-propyl urea.

- Morimoto, K., et al. (1982). Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Gann, 73(3), 390-395.

- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.

- Rehman, N., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 19(1), 76-83.

- Demir, B., et al. (2021). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 857-866.

- Cabrera-Andrade, A., et al. (2020). Synthesis of Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 25(21), 5034.

- Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.

- Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.

- Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.

- Findeisen, K., et al. (1982). Process for the preparation of alkyl-ureas. U.S.

- Request PDF. (n.d.). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate.

- Bansal, R., et al. (2009). Synthesis of a Series of 8-(substituted-phenyl)xanthines and a Study on the Effects of Substitution Pattern of Phenyl Substituents on Affinity for Adenosine A(1) and A(2A) Receptors. European Journal of Medicinal Chemistry, 44(5), 2122-7.

- Sharma, P. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem (Los Angeles), 5(11).

- Request PDF. (n.d.). Advances in the synthesis of heterocycles with endocyclic urea moiety.

- Request PDF. (n.d.). Synthesis of heterocycles from urea and its derivatives.

- Yadav, V. K., et al. (2024). Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. Journal of the Iranian Chemical Society, 21(1), 1-33.

- Lin, F., et al. (2025). Recent advances in the synthetic applications of nitrosoarene chemistry. Organic & Biomolecular Chemistry, 23, 1253-1291.

- PubChem. (n.d.). Propylurea.

- Request PDF. (n.d.). Synthesis of a New Series of 1H-Imidazol-1-yl Substituted 8-Phenylxanthines as Adenosine Receptor Ligands.

- Dąbrowska, E., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(18), 5609.

- Kerru, N., et al. (2020).

- Gioia, C., et al. (2020). Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate. ACS Sustainable Chemistry & Engineering, 8(49), 18321-18330.

- Ji, C., et al. (1985). [Synthesis of N-2-methylpropyl-N-1'-methylacetonylnitrosamine and its physical properties]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 7(3), 191-3.

- Organic Syntheses. (n.d.). Nitrosomethylurea.